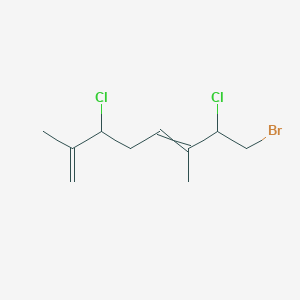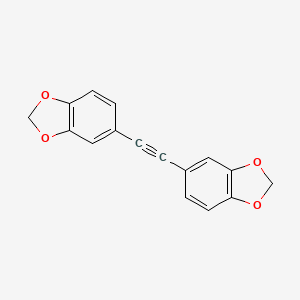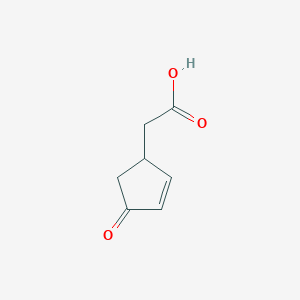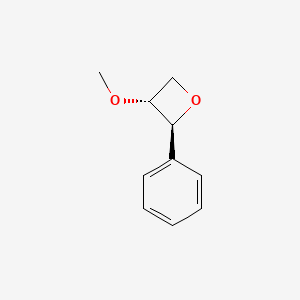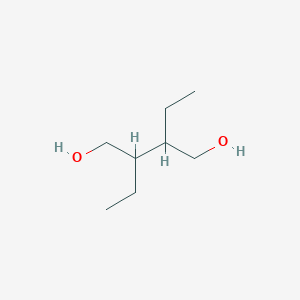
2,3-Diethylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, specifically branched alkanes, which are known for their varied chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
On an industrial scale, the production of diols often involves the hydrogenation of alkynes. For example, the hydrogenation of 2-butyne-1,4-diol can yield this compound under specific conditions . This process typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete conversion.
化学反应分析
Types of Reactions
2,3-Diethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are frequently employed for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
2,3-Diethylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers, resins, and plasticizers
作用机制
The mechanism of action of 2,3-Diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, which affects the compound’s reactivity and interactions with other molecules. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons, often facilitated by a catalyst .
相似化合物的比较
Similar Compounds
1,4-Butanediol: Another diol with similar properties but a different structure.
2,3-Dimethylbutane-1,4-diol: A compound with similar functional groups but different branching.
2,3-Dibromo-2-butene-1,4-diol: A halogenated diol with distinct chemical properties
Uniqueness
2,3-Diethylbutane-1,4-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various applications.
属性
CAS 编号 |
74854-18-5 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
InChI 键 |
ZCKVAJCGPPVONU-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)C(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


